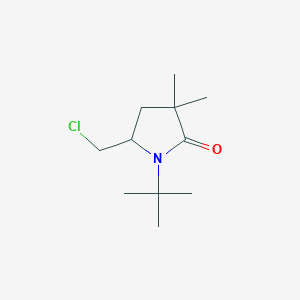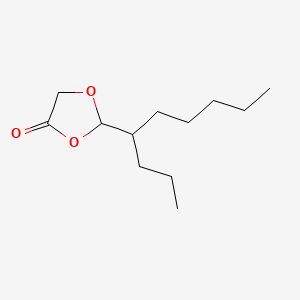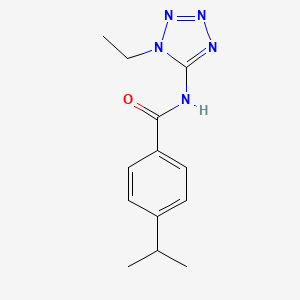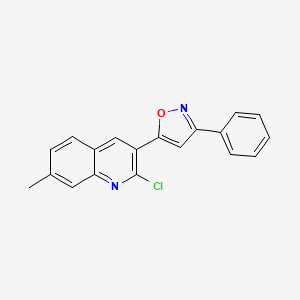
3-Hydroxy-4-methyloctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-methyloctanoic acid is a hydroxy fatty acid that is derived from caprylic (octanoic) acid. It is characterized by the presence of hydroxy and methyl groups at positions 3 and 4, respectively. This compound has a molecular formula of C9H18O3 and a molecular weight of 174.237 Da .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methyloctanoic acid can be achieved through various methods. One common approach involves the coupling of amino acids with this compound, followed by macro-lactamization to produce beauveriolide analogues . Another method involves the silyl-protection of methyl 3-hydroxy-2-methylpropionate, followed by reduction, tosylation, and Cu(I)-catalyzed cross-coupling with propylmagnesium chloride. The final steps include deprotection, tosylation, and base-induced reaction with di-t-butyl malonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-methyloctanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxy and methyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxy group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group back to a hydroxy group.
Substitution: Substitution reactions can be carried out using reagents like tosyl chloride (TsCl) to convert the hydroxy group into a tosylate, which can then undergo nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the hydroxy group. Substitution reactions can produce various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy-4-methyloctanoic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is a key component in the synthesis of beauveriolide analogues, which are known to inhibit sterol O-acyltransferase (SOAT) and have potential therapeutic applications in treating atherosclerosis . Additionally, this compound is found in cyclodepsipeptides like polypeptin-permetin, which exhibit broad antibacterial and antifungal activities .
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-methyloctanoic acid involves its incorporation into larger bioactive molecules, such as beauveriolides. These molecules inhibit the activity of acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in the synthesis of cholesteryl esters. By inhibiting ACAT, beauveriolides reduce the formation of lipid droplets in macrophages, which can help prevent atherosclerosis .
Comparaison Avec Des Composés Similaires
3-Hydroxy-4-methyloctanoic acid can be compared with other similar compounds, such as 4-methyloctanoic acid and 3-hydroxy-4-methyltetradecanoic acid. While 4-methyloctanoic acid lacks the hydroxy group, 3-hydroxy-4-methyltetradecanoic acid has a longer carbon chain. The presence of the hydroxy group in this compound makes it more reactive and versatile in chemical reactions compared to 4-methyloctanoic acid .
Similar Compounds
- 4-Methyloctanoic acid
- 3-Hydroxy-4-methyltetradecanoic acid
- 3-Hydroxy-4-methyloctanoichexanoic acid
Propriétés
Numéro CAS |
875712-96-2 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
3-hydroxy-4-methyloctanoic acid |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-7(2)8(10)6-9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
Clé InChI |
GUXUIBFKSWOPEY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)C(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[5-(2-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12597266.png)

![9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene](/img/structure/B12597281.png)


![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid](/img/structure/B12597289.png)

![6,6'-[6-([1,1'-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one)](/img/structure/B12597304.png)
![2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol](/img/structure/B12597305.png)
![2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl-](/img/structure/B12597319.png)
![5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide](/img/structure/B12597322.png)
